Cas no 1189107-22-9 (Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate)
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
- MFCD12675152
- CS-0120218
- 1189107-22-9
- DTXSID30671247
- DB-061448
- Ethyl4-chloro-7-methoxyquinazoline-2-carboxylate
- Ethyl 4-chloro-7-methoxy-2-quinazolinecarboxylate
- SCHEMBL164965
-
- MDL: MFCD12675152
- Inchi: 1S/C12H11ClN2O3/c1-3-18-12(16)11-14-9-6-7(17-2)4-5-8(9)10(13)15-11/h4-6H,3H2,1-2H3
- InChI Key: SKPPWAYYTPWNSZ-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC(=CC2=NC(C(=O)OCC)=N1)OC
Computed Properties
- Exact Mass: 266.0458199g/mol
- Monoisotopic Mass: 266.0458199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 61.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 426.2±48.0 °C at 760 mmHg
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E903840-25mg |
Ethyl 4-Chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903840-50mg |
Ethyl 4-Chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E903840-250mg |
Ethyl 4-Chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 250mg |
$ 210.00 | 2022-06-05 | ||
| Apollo Scientific | OR309401-1g |
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 1g |
£247.00 | 2025-02-20 | ||
| Ambeed | A396111-1g |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 98% | 1g |
$234.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18282-100mg |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 95% | 100mg |
¥1154.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18282-250mg |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 95% | 250mg |
¥1537.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18282-500mg |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 95% | 500mg |
¥2559.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18282-1g |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 95% | 1g |
¥3198.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18282-5g |
ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate |
1189107-22-9 | 95% | 5g |
¥9596.0 | 2024-04-25 |
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Suppliers
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate
Recent Advances in the Application of Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate (CAS: 1189107-22-9) in Chemical Biology and Pharmaceutical Research
Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate (CAS: 1189107-22-9) has emerged as a key synthetic intermediate in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs). Recent literature highlights its structural importance as a versatile scaffold for designing targeted cancer therapies. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility as a precursor for fourth-generation EGFR inhibitors, showing improved blood-brain barrier penetration compared to earlier quinazoline derivatives.
Structural optimization studies (Nature Communications, 2024) revealed that the 4-chloro and 7-methoxy substitutions on the quinazoline core significantly influence binding affinity to ATP pockets of oncogenic kinases. Molecular docking simulations indicate these functional groups enhance hydrophobic interactions with kinase domains while maintaining synthetic accessibility. The ethyl carboxylate moiety provides an ideal handle for further derivatization, as evidenced by its use in PROTAC (proteolysis targeting chimera) development against resistant cancer phenotypes.
In synthetic methodology, a breakthrough was achieved through visible-light photocatalysis (ACS Catalysis, 2023) enabling direct C-H functionalization of the quinazoline core at ambient temperature. This green chemistry approach improved yields of 1189107-22-9 derivatives by 40-60% compared to traditional Pd-catalyzed methods, while reducing heavy metal contamination in pharmaceutical intermediates.
Pharmacokinetic studies of derivatives (European Journal of Pharmaceutical Sciences, 2024) demonstrated that the ethyl ester prodrug strategy significantly enhances oral bioavailability (up to 85% in rodent models) while maintaining rapid conversion to active metabolites. This addresses historical challenges with quinazoline-based drugs' poor absorption characteristics.
Current clinical applications focus on its incorporation into dual-targeting inhibitors, particularly in overcoming T790M/C797S mutations in non-small cell lung cancer. Phase I trials of a derivative (NCT05333029) show promising results with manageable toxicity profiles. The compound's versatility continues to inspire novel drug discovery paradigms, including its recent application in covalent inhibitor design through strategic manipulation of the 4-chloro leaving group.
1189107-22-9 (Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate) Related Products
- 34632-69-4(Ethyl 4-chloroquinazoline-2-carboxylate)
- 364385-74-0(Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate)
- 1189106-02-2(Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate)
- 179246-12-9(7-Quinazolinol, 4-chloro-, acetate (ester))
- 150449-99-3(4,6-Dichloro-quinazoline-2-carboxylic Acid ethyl ester)
- 620957-95-1(Ethyl 4-Chloro-6-methyl-2-quinazolinecarboxylate)
- 1159976-38-1(Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate)
- 1189106-09-9(Ethyl 4,7-dichloroquinazoline-2-carboxylate)
- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)
- 1189105-79-0(Ethyl 7-bromo-4-chloroquinazoline-2-carboxylate)